1-Methylsulfonylsulfanyldecane
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Description
Synthesis Analysis
The synthesis of 1-Methylsulfonylsulfanyldecane and similar organosulfur compounds involves several steps, including dehydrative synthesis and direct C-H methylsulfonylation. For instance, a simple, efficient protocol for the synthesis of vinylsulfones, like 1-(methylsulfonyl)-1-propene, has been developed, utilizing a MeSO2Cl/organic base system. This method avoids the isolation of intermediate mesyl derivatives, consisting of one-pot formation of leaving group and its elimination, which may be adapted or related to the synthesis of 1-Methylsulfonylsulfanyldecane (Kharkov University Bulletin Chemical Series, 2020). Similarly, the direct C-H methylsulfonylation of alkenes using inorganic sodium metabisulfite as a sulfur dioxide surrogate provides a pathway for synthesizing sulfone derivatives (The Journal of organic chemistry, 2019).
Molecular Structure Analysis
The molecular structure of organosulfur compounds, including 1-Methylsulfonylsulfanyldecane, is characterized by the presence of sulfur-containing functional groups. These groups play a significant role in determining the chemical behavior of the compound. The structure and conformational properties of similar compounds have been studied using methods like NMR spectroscopy and mass spectrometry, providing insights into their molecular configuration and stability (Phosphorus, Sulfur, and Silicon and the Related Elements, 2004).
Chemical Reactions and Properties
1-Methylsulfonylsulfanyldecane and related compounds participate in various chemical reactions, such as radical relay strategies for sulfonylation, which have been developed for the generation of sulfone derivatives. These reactions proceed efficiently under mild conditions, indicating the reactivity of the methylsulfonyl group toward radical intermediates (Organic letters, 2019).
Physical Properties Analysis
The physical properties of organosulfur compounds are influenced by their molecular structure. These properties, including phase-transition temperatures, densities, and solubilities, are essential for understanding the behavior of 1-Methylsulfonylsulfanyldecane under different conditions. Studies on related compounds, such as ionic liquids with sulfone groups, provide valuable data on these properties (The journal of physical chemistry. B, 2008).
Chemical Properties Analysis
The chemical properties of 1-Methylsulfonylsulfanyldecane, such as reactivity, stability, and interaction with other chemical species, are crucial for its application in synthetic chemistry. The reactivity of similar sulfone and sulfonyl-containing compounds towards electrophiles and in radical reactions has been extensively studied, highlighting the versatility of these functional groups in organic synthesis (Organic letters, 2016).
Scientific Research Applications
Analytical Chemistry Applications
Sulfonylurea herbicides are commonly analyzed using techniques like HPLC-Tandem Mass Spectrometry, demonstrating the role of sulfonyl compounds in environmental chemistry. These methodologies are crucial for detecting and quantifying trace levels of pollutants in soil, highlighting the importance of such compounds in developing sensitive analytical methods (Li et al., 1996).
Green Chemistry and Desulfurization
Ionic liquids, including those containing sulfonyl groups, are investigated for their capacity in the desulfurization of fuels. Studies focus on the removal of sulfur and nitrogen compounds from hydrocarbons, aiming to produce cleaner fuels. This research underscores the utility of sulfonyl-related compounds in addressing environmental concerns and improving fuel quality (Kędra-Królik et al., 2011).
Material Science
Polysulfonium compounds, including those related to sulfanyl functionalities, are explored for their potential as separators in energy storage devices like zinc–air cells. Such materials are shown to improve the capacity of these cells significantly, indicating the relevance of sulfonyl and sulfanyl groups in developing advanced materials for energy storage (Dewi et al., 2003).
Organic Synthesis
The direct C-H methylsulfonylation of alkenes represents a novel approach in organic synthesis, utilizing sulfonyl compounds to introduce functional groups into alkenes. This method provides an efficient route to produce styrenyl sulfones, illustrating the versatility of sulfonyl and sulfanyl groups in synthetic chemistry (He et al., 2019).
Environmental Science
Sulfonic acid polymers have been identified as inhibitors of HIV, showcasing an unexpected application of sulfonyl compounds in biomedicine. This highlights the diverse functionality of sulfonyl groups, extending from environmental chemistry to potential therapeutic uses (Mohan et al., 1992).
properties
IUPAC Name |
1-methylsulfonylsulfanyldecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBVPKYSENAWGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonylsulfanyldecane |
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